molecular formula C6H3Cl2NO2 B057281 2,4-Dichloronitrobenzene CAS No. 611-06-3

2,4-Dichloronitrobenzene

Cat. No. B057281
CAS RN: 611-06-3
M. Wt: 192 g/mol
InChI Key: QUIMTLZDMCNYGY-UHFFFAOYSA-N
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Patent
US04849327

Procedure details

Ml. 11.3 of fuming nitric acid (0.275 mole) in 96% H2SO4 (50 ml) was dropwise added under stirring at room temperature to 48 g of 1,3-dichloro-4-nitrobenzene (0.25 mole) in 96% H2SO4 (350 ml). The mixture was stirred for two hours, then poured into crushed ice. The separated solid was washed with cold water to neutrality, dried under vacuum and crystallized from ethanol (170 ml) to give the dinitro compound (A), 45.5 g, yield 76.8%, as yellow prisms.
Quantity
0.275 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Yield
76.8%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=O.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]([Cl:15])[CH:7]=1>OS(O)(=O)=O>[Cl:5][C:6]1[C:11]([N+:1]([O-:4])=[O:3])=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]([Cl:15])[CH:7]=1

Inputs

Step One
Name
Quantity
0.275 mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0.25 mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])Cl
Name
Quantity
350 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
WASH
Type
WASH
Details
The separated solid was washed with cold water to neutrality
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol (170 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.